Lithium naphthalenide Lithium naphthalenide
Brand Name: Vulcanchem
CAS No.: 14474-59-0
VCID: VC14161181
InChI: InChI=1S/C10H7.Li/c1-2-6-10-8-4-3-7-9(10)5-1;/h1-7H;/q-1;+1
SMILES:
Molecular Formula: C10H7Li
Molecular Weight: 134.1 g/mol

Lithium naphthalenide

CAS No.: 14474-59-0

Cat. No.: VC14161181

Molecular Formula: C10H7Li

Molecular Weight: 134.1 g/mol

* For research use only. Not for human or veterinary use.

Lithium naphthalenide - 14474-59-0

Specification

CAS No. 14474-59-0
Molecular Formula C10H7Li
Molecular Weight 134.1 g/mol
IUPAC Name lithium;1H-naphthalen-1-ide
Standard InChI InChI=1S/C10H7.Li/c1-2-6-10-8-4-3-7-9(10)5-1;/h1-7H;/q-1;+1
Standard InChI Key GQNMAZUQZDEAFI-UHFFFAOYSA-N
Canonical SMILES [Li+].C1=CC=C2[C-]=CC=CC2=C1

Introduction

Structural and Electronic Characteristics

Molecular Architecture

X-ray crystallographic studies reveal that lithium naphthalenide forms solvated structures where lithium cations coordinate with ether solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) . The naphthalene radical anion exhibits distinct bond-length alterations compared to neutral naphthalene:

  • Outer C–C bonds contract by 3 pm

  • Inner C–C bonds elongate by 2–3 pm
    This structural distortion arises from electron occupation of the antibonding π* orbitals, weakening the aromatic system while enhancing reducibility.

Spectroscopic Signatures

The compound’s electronic structure manifests through:

  • UV-Vis spectrum: Strong absorptions at 463 nm (ε ≈ 4,000 M⁻¹cm⁻¹) and 735 nm (ε ≈ 2,500 M⁻¹cm⁻¹)

  • EPR signal: Single peak at g = 2.0, confirming the presence of unpaired electrons

Synthesis and Stabilization

Preparation Methods

Lithium naphthalenide is typically synthesized via three approaches:

MethodConditionsYield (%)Solvent System
Direct metal reaction Li + Naph, THF, 25°C, 12–24 hr85–90Ethereal solvents
Sonochemical Ultrasonic irradiation, 40 kHz95DME/THF mixtures
Low-polarity synthesis Benzene/THF (9:1), [Li]:[Naph]=4:178Hydrocarbon/ether mix

The sonochemical method reduces reaction time to <2 hours while maintaining high purity . In non-polar media, initiator concentrations reach 0.15–0.30 M, enabling large-scale polymerizations .

Stability Considerations

  • Half-life: 72 hours in THF at −20°C

  • Decomposition pathways:

    • Protonation: C₁₀H₈⁻ + H₂O → C₁₀H₁₀ + OH⁻

    • THF cleavage: Li⁺(THF)₄ + C₁₀H₈⁻ → LiOR + hydrocarbons (above 40°C)

Reactivity and Mechanistic Insights

Redox Behavior

As a single-electron transfer (SET) agent, lithium naphthalenide participates in two key processes:

  • Radical anion formation:
    Substrate + e⁻ → Substrate˙⁻ (rate-determining step)

  • Proton abstraction:
    Substrate˙⁻ + H⁺ → Product (acid-dependent)

The reduction potential (−2.5 V) allows cleavage of bonds with dissociation energies up to 400 kJ/mol, including C–O, C–S, and C–X (X=Cl, Br) .

Solvent Effects on Reactivity

SolventDielectric ConstantInitiation Rate (×10³ M⁻¹s⁻¹)Polymer Dispersity (Đ)
Benzene 2.31.2 ± 0.31.05–1.08
THF 7.68.9 ± 1.11.10–1.15
DME 7.26.3 ± 0.71.07–1.12

Low-polarity solvents favor tighter ion pairing, slowing electron transfer but improving stereocontrol . THF increases reactivity at the cost of broader molecular weight distributions .

Applications in Polymer Science

Anionic Polymerization

Lithium naphthalenide initiates living polymerizations of:

  • Styrene: Mn = 50,000–200,000 g/mol, Đ <1.1

  • Hexamethyldisiloxane: Conversion >95% in 24 hr

  • Diene rubbers: 1,4-content >90% via solvent-controlled microstructure

Key advantages include:

  • Bidirectional growth from radical anion sites

  • Oxygen-tolerant initiation in hydrocarbon media

Block Copolymer Synthesis

Sequential monomer addition yields architecturally precise polymers:

  • PS-b-PMMA: Mn = 120 kDa, Đ=1.08

  • PEO-b-PLA: Phase separation <20 nm

Organic Transformations

Reductive Cleavages

  • Benzyl ethers: 98% yield in THF at −78°C

  • Sulfones: C–S bond cleavage in <1 hr (TOF=500 h⁻¹)

Carbon–Heteroatom Bond Formation

  • Alkylation: Secondary alcohols → alkanes (90–95% yield)

  • Dehalogenation: Aryl chlorides → arenes (k=0.15 s⁻¹)

Tandem Reactions

A representative cascade process:

  • SET reduction of ketone → ketyl radical

  • Coupling with allyl bromide → 1,5-diol (dr >20:1)

Industrial and Environmental Considerations

Scalability Challenges

  • Lithium metal handling requires inert atmosphere (<1 ppm O₂)

  • Solvent recovery costs: $12–15/kg for THF vs. $3–5/kg for benzene

Waste Stream Management

  • Spent reagent treatment:

    • Quench with isopropanol → 95% naphthalene recovery

    • LiOH byproduct: pH stabilization required before disposal

Emerging Research Directions

Photoredox Applications

Recent studies exploit lithium naphthalenide’s visible-light absorption for:

  • Stereoselective cycloadditions: 4π+2π annulations under 450 nm LED

  • CO₂ reduction: Formate production at −1.8 V overpotential

Heterogeneous Catalysis

Supporting lithium naphthalenide on mesoporous silica (SBA-15) enhances:

  • Recyclability: 10 cycles with <5% activity loss

  • Substrate scope: Accepts bulky terpenes (up to 1.2 nm kinetic diameter)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator